5-amino-1-fenil-1H-1,2,3-triazol-4-carboxamida

Descripción general

Descripción

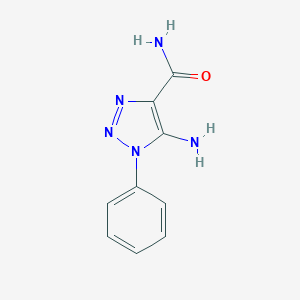

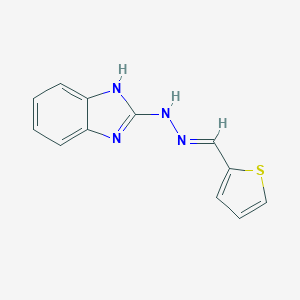

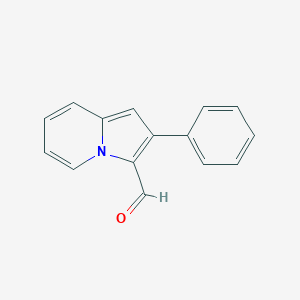

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which includes 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring, which contains two carbon and three nitrogen atoms . This structure allows the compound to engage in hydrogen bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

Triazole compounds, including 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are known to undergo various chemical reactions. For instance, they can participate in regioselective S-alkylation to form a series of S-substituted derivatives .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, la clase de compuestos a la que pertenece la 5-amino-1-fenil-1H-1,2,3-triazol-4-carboxamida, han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como los aminoácidos, los nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones en la síntesis orgánica . Tienen una alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .

Química de polímeros

Los 1,2,3-triazoles han encontrado aplicaciones en la química de polímeros . Su alta estabilidad química y su fuerte momento dipolar los hacen adecuados para su uso en este campo .

Química supramolecular

Los 1,2,3-triazoles se utilizan en química supramolecular . Su capacidad de enlace de hidrógeno y su carácter aromático los hacen ideales para esta aplicación .

Bioconjugación

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives have a broad range of pharmaceutical activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, and show anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .

Mode of Action

Some triazole derivatives have shown remarkable anticancer activity . The interaction of these compounds with their targets often results in changes that inhibit the growth of cancer cells .

Biochemical Pathways

It’s known that triazole derivatives can affect a variety of biochemical pathways due to their broad range of pharmaceutical activities .

Result of Action

Some triazole derivatives have shown remarkable anticancer activity, suggesting that they may have a significant effect at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .

Cellular Effects

Some compounds in the 1,2,4-triazole family have shown remarkable anticancer activity, affecting various types of cells including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .

Molecular Mechanism

It is known that 1,2,4-triazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has high density, insensitivity, and thermal stability, which could contribute to its long-term effects on cellular function .

Metabolic Pathways

It is known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .

Propiedades

IUPAC Name |

5-amino-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURUUSZJHIVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942467 | |

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-25-3 | |

| Record name | 20317-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

A1: While the paper doesn't explicitly state the molecular formula and weight of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide in isolation, it does describe the synthesis and characterization of two Cu(I) π-complexes containing the compound. By analyzing the provided formulas of these complexes – [Cu(C12H13N5O)(NO3)] · 0.5H2O and [Cu(C12H13N5O)(CF3COOH)] – we can deduce that the molecular formula of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is C12H13N5O. Based on this formula, the calculated molecular weight is approximately 243.26 g/mol.

Q2: What can you tell us about the structure of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide based on the research paper?

A2: The research paper focuses on the crystal structures of the Cu(I) complexes formed with 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a ligand []. It highlights that the compound acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the triazole ring and the oxygen atom of the carboxamide group. This coordination forms a stable five-membered chelate ring. The paper also discusses the influence of different anions (nitrate and trifluoroacetate) on the crystal packing and intermolecular interactions within the complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)

![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)

![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)